Boc-D-Thr-OH

Stereochemistry Peptide Synthesis Quality Control

Boc-D-Thr-OH is the non-negotiable building block for site-specific D-threonine incorporation in Boc SPPS. Its defined D-stereochemistry (optical rotation +7.5° to +10.5°) is essential for biological activity; substituting the L-enantiomer or Fmoc analog is chemically incompatible. With ≥98% purity (HPLC/TLC), this white to off-white powder ensures reproducibility in peptide synthesis, chiral antibiotic production, and cGMP API manufacturing. Source from certified suppliers with full analytical documentation.

Molecular Formula C11H21NO4
Molecular Weight 219,23 g/mole
CAS No. 55674-67-4
Cat. No. B558442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Thr-OH
CAS55674-67-4
SynonymsBoc-D-Nle-OH; Boc-D-norleucine; 55674-63-0; (R)-2-((tert-Butoxycarbonyl)amino)hexanoicacid; AmbotzBAA1284; 15176_ALDRICH; SCHEMBL3448997; 15176_FLUKA; CTK8B3231; tert.-butoxycarbonyl-D-norleucine; MolPort-003-725-662; ZIOCIQJXEKFHJO-MRVPVSSYSA-N; ZINC1576258; ANW-42036; AKOS015907952; AM82587; AJ-27318; AK-81112; KB-48284; TR-019621; FT-0629990; V6600; K-9928; I14-25568
Molecular FormulaC11H21NO4
Molecular Weight219,23 g/mole
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1
InChIKeyZIOCIQJXEKFHJO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Thr-OH (CAS 55674-67-4): A Cornerstone Building Block for D-Threonine Incorporation in Peptide Synthesis and Medicinal Chemistry


N-α-tert-Butoxycarbonyl-D-threonine (Boc-D-Thr-OH, CAS 55674-67-4) is a fundamental protected amino acid derivative that serves as the standard building block for the site-specific incorporation of D-threonine residues into peptides via Boc solid-phase peptide synthesis (Boc SPPS) . It exists as a white to off-white powder with a molecular formula of C9H17NO5 and a molecular weight of 219.23 g/mol, exhibiting an optical rotation of +7.5 to +10.5° (c=2, AcOH) that confirms its defined D-stereochemical configuration . Its role as a chiral synthon extends beyond peptide construction, finding utility as a critical intermediate in the synthesis of chiral antibiotics and in the preparation of complex, stereodefined macrocyclic molecules [1]. The compound is commercially available with high purity specifications (≥98% by TLC) from multiple vendors, and its established protocols for coupling and deprotection within Boc SPPS are well-documented, ensuring reproducibility in both research and industrial applications .

Why Generic Substitution of Boc-D-Thr-OH with Other D-Threonine Derivatives or Protecting Group Strategies Fails: The Uncompromising Demands of Orthogonal Chemistry and Stereochemical Integrity


In peptide and chiral molecule synthesis, substituting Boc-D-Thr-OH with a generic alternative, such as the L-enantiomer (Boc-L-Thr-OH), a different protecting group (e.g., Fmoc-D-Thr-OH), or even a similar D-threonine derivative with side-chain protection, is not a scientifically viable option without significant re-engineering. The D-stereochemistry is non-negotiable; replacing it with the L-form would invert the target molecule's chirality, profoundly altering its biological activity, receptor binding affinity, or pharmacological profile [1]. Furthermore, the Boc protecting group is specifically orthogonal to the benzyl (Bzl) side-chain protection strategy employed in Boc SPPS. While the Fmoc strategy has become more popular overall, it relies on acid-labile tert-butyl (t-Bu) side-chain protection, making Fmoc-D-Thr-OH chemically incompatible with Boc/Bzl resins and protocols [2]. Therefore, Boc-D-Thr-OH is not a commodity interchangeable with other threonine derivatives; its selection is a critical, non-substitutable decision point dictated by the specific synthetic route and the required stereochemical outcome, as demonstrated in the quantitative comparisons below.

Boc-D-Thr-OH (CAS 55674-67-4): A Data-Driven Guide to Proven Differentiation from Key Comparators


Stereochemical Identity: Verifying Enantiomeric Purity Against Its L-Counterpart

The procurement of Boc-D-Thr-OH is fundamentally distinguished from its L-enantiomer (Boc-L-Thr-OH) by its specific optical rotation. This measurement provides a direct, quantitative verification of the chiral purity and correct stereochemical identity, which is a critical quality attribute for applications where the D-configuration is required .

Stereochemistry Peptide Synthesis Quality Control

Synthetic Strategy Orthogonality: Boc SPPS vs. Fmoc SPPS Compatibility

Boc-D-Thr-OH is the requisite building block for the Boc/Benzyl (Boc/Bzl) SPPS strategy. Its value proposition is its unique orthogonality in this context, where it is compatible with acid-labile side-chain protecting groups, a feature not shared by its Fmoc counterpart .

Solid-Phase Peptide Synthesis Protecting Group Strategy Process Chemistry

Purity Benchmarking: Vendor-Specific Analytical Data for Assured Reproducibility

Commercial sources of Boc-D-Thr-OH provide well-defined purity specifications that can be directly compared. The most rigorous specifications, such as those from TCI (HPLC and titration) or Novabiochem (dual TLC systems), offer a higher level of analytical confidence for demanding applications, differentiating them from lower-purity or less thoroughly characterized alternatives [1].

Analytical Chemistry Quality Assurance Procurement Specification

Validated Biological Activity as a Chiral Intermediate for Antibiotic Synthesis

Boc-D-Thr-OH possesses documented biological activity that distinguishes it as a useful tool or intermediate in antimicrobial research. It is reported to inhibit the growth and cell wall synthesis of *Mycobacterium smegmatis* and is specifically utilized in the production of chiral antibiotics .

Antibiotic Development Medicinal Chemistry Chiral Pool Synthesis

Boc-D-Thr-OH (CAS 55674-67-4): Primary Scientific and Industrial Application Scenarios Driven by Comparative Evidence


Synthesis of D-Enantiomeric Peptides Using the Boc/Bzl Solid-Phase Strategy

This is the primary and most critical application scenario for Boc-D-Thr-OH. When a research or production workflow requires the synthesis of a peptide containing a D-threonine residue and has been established using Boc/Bzl SPPS protocols, Boc-D-Thr-OH is the non-negotiable building block. Its use is mandated by the fundamental orthogonality of the Boc protecting group to the Bzl side-chain protecting groups and the resin linker . Attempting to use the Fmoc-protected analog would result in immediate chemical incompatibility and synthesis failure. This scenario directly leverages the differentiation established in Evidence Item 2 (Synthetic Strategy Orthogonality) and is validated by the identity and purity specifications detailed in Evidence Item 1 (Stereochemical Identity).

GMP Production of Chiral Antibiotics and Other D-Threonine-Containing Therapeutics

Boc-D-Thr-OH is a preferred starting material for the synthesis of chiral antibiotics and other active pharmaceutical ingredients (APIs) that incorporate a D-threonine moiety . In this industrial context, the procurement justification hinges on the compound's reliable supply with rigorously documented analytical specifications. The high purity (>98% by multiple orthogonal methods) and the ability to verify the correct stereochemistry via specific optical rotation (+7.5 to +10.5°) are paramount for meeting stringent regulatory requirements and ensuring batch-to-batch reproducibility in a cGMP environment [1]. This scenario is supported by Evidence Item 3 (Purity Benchmarking) and Evidence Item 4 (Validated Biological Activity).

Academic and Industrial Research on Conformationally Constrained Peptides and Peptidomimetics

In structure-activity relationship (SAR) studies, the substitution of an L-amino acid with its D-enantiomer is a classic strategy to confer proteolytic stability or induce a specific turn conformation in a peptide. Boc-D-Thr-OH is the essential reagent for introducing this key structural modification in peptides synthesized via Boc chemistry. The quantitative verification of its stereochemistry (Evidence Item 1) is crucial for interpreting SAR data, as the presence of even a small percentage of the L-enantiomer could confound biological assay results [2]. Furthermore, the documented use of Boc-D-Thr-OH in synthesizing stereodefined macrocyclic scaffolds highlights its value in advanced medicinal chemistry projects requiring complex molecular architectures [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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